Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is a chemical compound with the molecular formula C11H13NO2. It belongs to the class of tetrahydroquinolines, which are partially saturated derivatives of quinoline.
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Biochemical Pathways
The biochemical pathways affected by Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate are currently unknown . More research is needed to understand the compound’s impact on cellular processes and downstream effects.
Biochemical Analysis
Biochemical Properties
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to altered cellular redox states . Additionally, this compound can bind to certain proteins, affecting their conformation and function. This binding can influence various cellular processes, including signal transduction and gene expression .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involved in neuroprotection and neurodegeneration . It can modulate the activity of key signaling molecules, such as protein kinases and phosphatases, leading to changes in gene expression and cellular metabolism. In cancer cells, this compound has been reported to induce apoptosis and inhibit cell proliferation by affecting the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, this compound has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound can interact with cofactors, such as NADH and FAD, affecting their availability and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves a multi-step sequence starting with the catalytic reduction of a nitro group, followed by the formation of a cyclic imine and further reduction to yield the desired tetrahydroquinoline . Another approach involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-7-carboxylate derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted tetrahydroquinolines .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A simpler analog without the carboxylate group.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A positional isomer with the carboxylate group at the 6-position.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with a different ring system.
Uniqueness
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carboxylate group at the 7-position can enhance its solubility and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h4-5,7,12H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMQUHKEECRIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCN2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597562-79-3 | |
Record name | methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.